molecular formula C10H9NO2S B11804914 Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11804914
M. Wt: 207.25 g/mol
InChI Key: ZIYZWDXKNPADGN-UHFFFAOYSA-N
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Description

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrrole derivative. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share structural similarities and are used in similar applications.

    Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and N-methylpyrrole are also structurally related and have comparable uses in synthesis and research.

Uniqueness

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is unique due to the combination of the thiophene and pyrrole rings, which imparts distinct electronic and structural properties. This dual-ring system can enhance its reactivity and potential as a versatile building block in organic synthesis.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3

InChI Key

ZIYZWDXKNPADGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CS2

Origin of Product

United States

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